

Introduction: The Strategic Importance of a Heterocyclic Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromo-2-hydrazinylpyridine**

Cat. No.: **B1524104**

[Get Quote](#)

In the landscape of modern medicinal chemistry and organic synthesis, heterocyclic compounds form the backbone of a vast number of pharmaceuticals and functional materials. Among these, pyridine derivatives are of paramount importance. **3-Bromo-2-hydrazinylpyridine** (CAS No: 54231-41-3) emerges as a particularly valuable and versatile building block. Its unique bifunctional nature, possessing both a reactive hydrazine group and a brominated pyridine core, allows for orthogonal chemical modifications, making it a strategic starting material for the synthesis of complex molecular architectures.

Arylhydrazines have a storied history in chemistry, serving as indispensable precursors for a multitude of biologically active heterocyclic systems such as indoles, pyrazoles, and indazoles. [1] The 2-hydrazinopyridine scaffold, in particular, is a key structural motif and a crucial intermediate in the fine chemical, pharmaceutical, and agrochemical industries.[1] This guide offers a comprehensive technical overview of **3-Bromo-2-hydrazinylpyridine** for researchers, scientists, and drug development professionals, delving into its chemical properties, synthesis, reactivity, and safe handling protocols.

Section 1: Core Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is the foundation for its effective application in research and development.

Physicochemical Data

The fundamental properties of **3-Bromo-2-hydrazinylpyridine** are summarized below. These values are critical for reaction planning, purification, and analytical characterization.

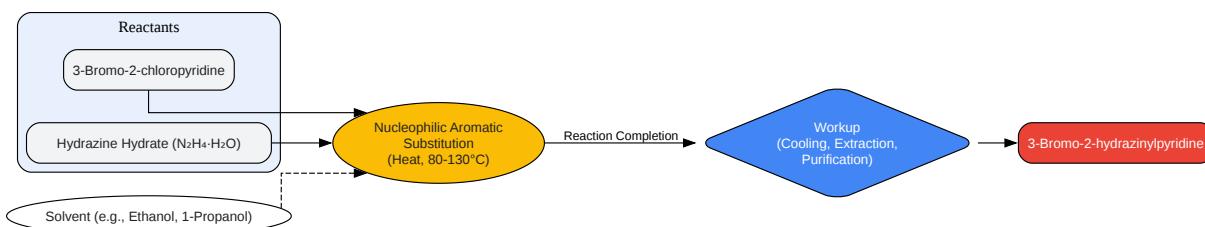
Property	Value	Source(s)
CAS Number	54231-41-3	[2] [3]
Molecular Formula	C ₅ H ₆ BrN ₃	[2] [3]
Molecular Weight	188.03 g/mol	[2] [3]
Appearance	Brown to dark brown crystalline solid	[2]
Purity	Commonly available at $\geq 95\%$ to $\geq 98\%$	[2] [4]
Boiling Point	265.9 \pm 50.0 °C (Predicted)	[3]
Density	1.82 \pm 0.1 g/cm ³ (Predicted)	[3]
SMILES	NNc1nccccc1Br	[2]
InChI	InChI=1S/C5H6BrN3/c6-4-2-1-3-8-5(4)9-7/h1-3H,7H2,(H,8,9)	[2] [5]
InChIKey	DUQSXMSCIRLMCP-UHFFFAOYSA-N	[2] [5]

Predicted Spectroscopic Signatures

While final characterization must rely on spectra from the specific batch in use, the expected spectroscopic features provide a valuable reference for analysis.

- ¹H NMR: The spectrum would feature signals in the aromatic region (approx. δ 6.5-8.0 ppm) corresponding to the three protons on the pyridine ring, with coupling patterns dictated by their positions. The hydrazine protons (NH and NH₂) would likely appear as broad, exchangeable singlets.
- ¹³C NMR: The spectrum should display five distinct signals for the pyridine ring carbons. The carbon bearing the bromine (C3) and the carbon attached to the hydrazine group (C2) will

have characteristic chemical shifts influenced by the respective substituents.


- Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the hydrazine group (typically $3200\text{-}3400\text{ cm}^{-1}$), C=C and C=N stretching from the aromatic pyridine ring (approx. $1400\text{-}1600\text{ cm}^{-1}$), and a C-Br stretching absorption in the lower frequency region.
- Mass Spectrometry (MS): The mass spectrum is expected to show a distinctive molecular ion peak cluster due to the natural isotopic abundance of bromine (^{79}Br and ^{81}Br). This results in two peaks of nearly equal intensity at m/z 187 and 189, which is a definitive signature for a monobrominated compound.

Section 2: Synthesis of 3-Bromo-2-hydrazinylpyridine

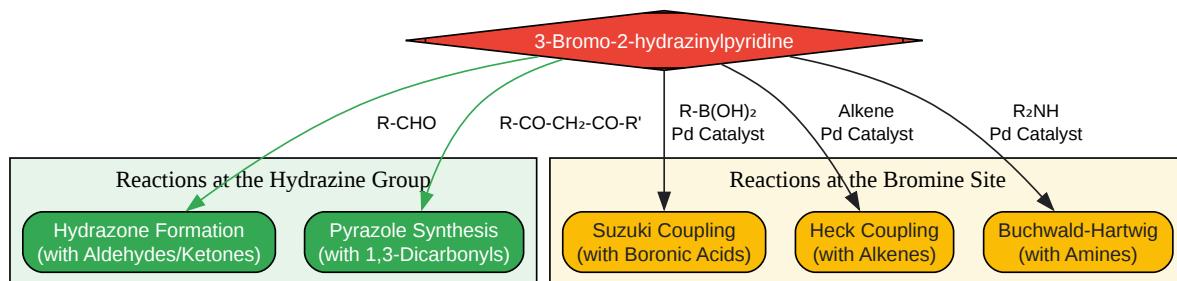
The most common and efficient synthesis of **3-Bromo-2-hydrazinylpyridine** involves the nucleophilic aromatic substitution of a dihalogenated pyridine precursor.

Primary Synthetic Route

The compound is typically prepared by reacting 3-Bromo-2-chloropyridine with hydrazine hydrate.^[6] The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing nitrogen atom, makes the C2 position highly susceptible to nucleophilic attack.^[7] Hydrazine acts as the nucleophile, displacing the more labile chlorine atom.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **3-Bromo-2-hydrazinylpyridine**.


Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative example and must be adapted and performed with appropriate safety precautions in a laboratory setting.

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromo-2-chloropyridine (1.0 eq) with a suitable solvent such as ethanol or 1-propanol.[8]
- Addition of Reagent: Add an excess of hydrazine hydrate (typically 3-5 eq) to the solution.[9] The excess hydrazine serves both as a reactant and a base to neutralize the HCl byproduct.
- Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-130°C) and maintain for several hours (e.g., 3-12 hours), monitoring the reaction progress by an appropriate method like Thin Layer Chromatography (TLC).[8][9][10]
- Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
- Purification: The crude product is then purified. This typically involves extraction with an organic solvent (e.g., ethyl acetate), washing the organic phase, drying it over an anhydrous salt (like Na₂SO₄), and finally removing the solvent to yield the solid product.[9] Recrystallization can be performed if higher purity is required.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic power of **3-Bromo-2-hydrazinylpyridine** lies in its dual reactivity, providing two distinct handles for molecular elaboration. This makes it a cornerstone intermediate for building diverse chemical libraries for drug discovery.

[Click to download full resolution via product page](#)

Caption: Key reactivity pathways of **3-Bromo-2-hydrazinylpyridine**.

Reactions of the Hydrazine Moiety

The nucleophilic hydrazine group is a gateway to numerous heterocyclic systems.

- Hydrazone Formation: The most fundamental reaction is condensation with aldehydes or ketones to form stable hydrazones. This reaction is widely used in drug design to link different molecular fragments and explore structure-activity relationships. Hydrazide-hydrazone are a class of compounds with a broad range of demonstrated biological activities, including antitumor and antimicrobial properties.[11]
- Heterocycle Synthesis: The hydrazine group is a classic synthon for building five-membered heterocycles. For example, reaction with β -dicarbonyl compounds leads to the formation of pyrazoles, a core structure in many approved drugs.

Reactions of the Brominated Pyridine Core

The C-Br bond provides a robust site for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.[7]

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters allows for the introduction of a wide variety of aryl or alkyl groups at the 3-position of the pyridine ring.

- Heck and Sonogashira Couplings: These reactions enable the formation of C-C bonds with alkenes and terminal alkynes, respectively, adding further structural diversity.
- Buchwald-Hartwig Amination: This reaction allows for the coupling of amines to the pyridine ring, providing direct access to substituted aminopyridines.

This orthogonal reactivity allows a synthetic chemist to first modify the hydrazine group and subsequently use the bromine atom for a cross-coupling reaction, or vice versa, offering immense flexibility in the design of complex molecules.

Section 4: Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of **3-Bromo-2-hydrazinylpyridine** is critical to ensure laboratory safety.

Hazard Identification

The compound is classified with the following primary hazards. Users must consult the full Safety Data Sheet (SDS) from their supplier before use.

Hazard Class	Statement	GHS Pictogram(s)
Acute Toxicity	Harmful if swallowed or in contact with skin. [12]	GHS07 (Exclamation Mark)
Skin Irritation	Causes skin irritation. [13]	GHS07 (Exclamation Mark)
Eye Irritation	Causes serious eye irritation. [13]	GHS07 (Exclamation Mark)
Respiratory Irritation	May cause respiratory irritation. [13]	GHS07 (Exclamation Mark)

Recommended Handling and Storage

- Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[\[12\]](#)[\[13\]](#)

- Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][13]
- Incompatibilities: Keep away from strong oxidizing agents and strong acids.[12] Avoid contact with heat, sparks, and open flames.[12]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13] [14] Some suppliers recommend refrigerated storage (2-8°C) for long-term stability.[4]
- First Aid Measures:
 - Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[13] [14]
 - Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[13][14]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13][14]
 - Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [13]

Conclusion

3-Bromo-2-hydrazinylpyridine is a high-value chemical intermediate with significant strategic importance for researchers in drug discovery and synthetic chemistry. Its bifunctional nature allows for a diverse range of chemical transformations, enabling the efficient construction of complex heterocyclic scaffolds. A comprehensive understanding of its properties, synthetic routes, and reactivity, combined with a strict adherence to safety protocols, empowers scientists to fully leverage the potential of this versatile building block in the pursuit of novel therapeutic agents and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-2-hydrazinylpyridine | 54231-41-3 | Benchchem [benchchem.com]
- 2. 3-Bromo-2-hydrazinopyridine | CymitQuimica [cymitquimica.com]
- 3. (3-BROMO-PYRIDIN-2-YL)-HYDRAZINE CAS#: 54231-41-3 [m.chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. PubChemLite - 3-bromo-2-hydrazinopyridine (C5H6BrN3) [pubchemlite.lcsb.uni.lu]
- 6. (3-BROMO-PYRIDIN-2-YL)-HYDRAZINE synthesis - chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbino.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. 5-Bromo-2-hydrazinopyridine: Properties, Uses, Safety, Suppliers & Analysis | China Chemical Manufacturer [pipzine-chem.com]
- 10. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 11. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. kishida.co.jp [kishida.co.jp]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of a Heterocyclic Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1524104#3-bromo-2-hydrazinylpyridine-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com